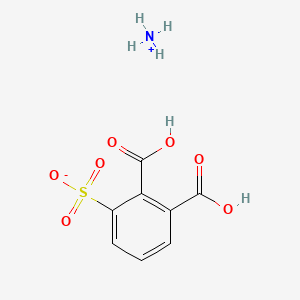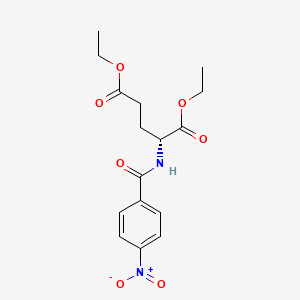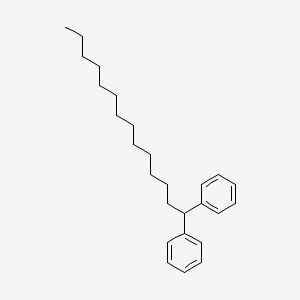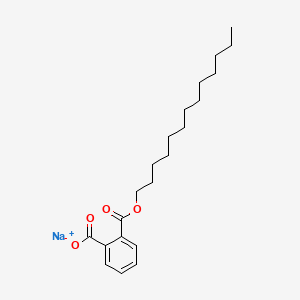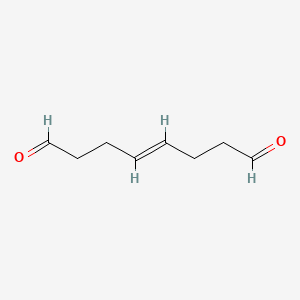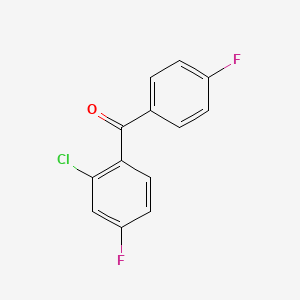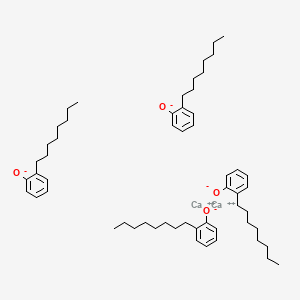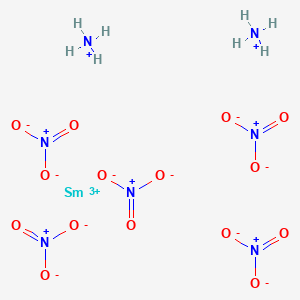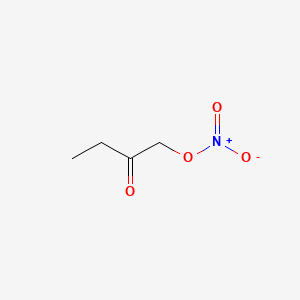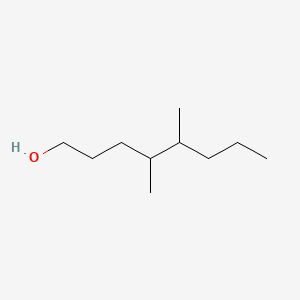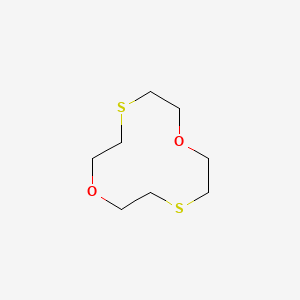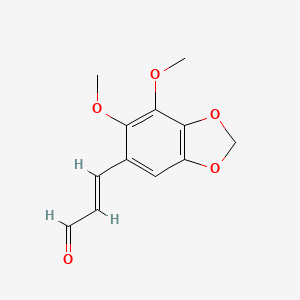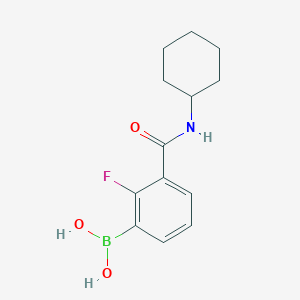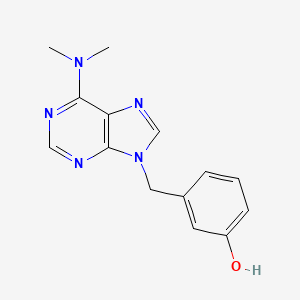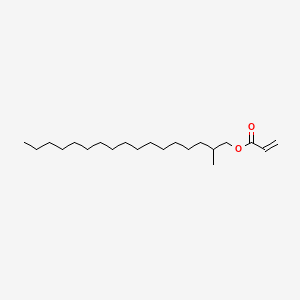
2-Methylheptadecyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylheptadecyl acrylate is an organic compound with the molecular formula C21H40O2. It is an acrylate ester, which means it is derived from acrylic acid and an alcohol. This compound is used in various industrial applications due to its unique chemical properties, including its ability to form polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylheptadecanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with 2-Methylheptadecanol in the presence of a catalyst. The continuous flow process is advantageous because it allows for better control of reaction conditions, higher yields, and reduced production times .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylheptadecyl acrylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators like AIBN at elevated temperatures (around 65°C) in solvents such as 1,4-dioxane.
Hydrolysis: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Major Products Formed
Polymerization: Polymers of this compound.
Hydrolysis: Acrylic acid and 2-Methylheptadecanol.
Aplicaciones Científicas De Investigación
2-Methylheptadecyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Mecanismo De Acción
The mechanism of action of 2-Methylheptadecyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form free radicals, which then initiate a chain reaction leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure .
Comparación Con Compuestos Similares
2-Methylheptadecyl acrylate can be compared with other acrylate esters such as:
Methyl acrylate: A simpler ester with a shorter carbon chain, used in the production of polymers and copolymers.
Butyl acrylate: Known for its flexibility and used in the production of adhesives and sealants.
Ethyl acrylate: Used in the production of paints and coatings due to its good film-forming properties.
The uniqueness of this compound lies in its longer carbon chain, which imparts specific properties such as increased hydrophobicity and flexibility to the resulting polymers .
Propiedades
Número CAS |
93804-54-7 |
|---|---|
Fórmula molecular |
C21H40O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-methylheptadecyl prop-2-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(3)19-23-21(22)5-2/h5,20H,2,4,6-19H2,1,3H3 |
Clave InChI |
AUXKWRBBFHSBHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


